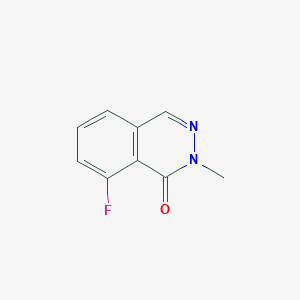

8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one

Description

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

8-fluoro-2-methylphthalazin-1-one |

InChI |

InChI=1S/C9H7FN2O/c1-12-9(13)8-6(5-11-12)3-2-4-7(8)10/h2-5H,1H3 |

InChI Key |

DAAWPPDIXAXWQK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C=CC=C2F)C=N1 |

Origin of Product |

United States |

Preparation Methods

Direct Cyclization of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic Acid

This approach involves the cyclization of a suitably substituted benzoic acid derivative to form the phthalazinone ring system. The key steps include:

- Preparation of the precursor: The starting material, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is synthesized via aromatic substitution and subsequent functionalization.

- Cyclization process: Under acidic or basic conditions, the precursor undergoes intramolecular cyclization to form the dihydrophthalazinone core.

- Use of acids such as 7-toluenesulfonic acid to promote cyclization.

- Solvent systems like ethyl acetate or dimethylacetamide (DMAc) facilitate the process.

- Elevated temperatures (~80–120°C) are typically employed to drive ring closure.

- A patent describes a process where the benzoic acid derivative is cyclized using p-toluenesulfonic acid in ethyl acetate, achieving yields of approximately 70–80%.

- The process is scalable and environmentally friendly, with the cyclization performed in a single vessel, reducing operational complexity.

Palladium-Catalyzed Cross-Coupling and Fluorination

A prominent route involves palladium-catalyzed cross-coupling reactions to introduce the fluorine atom at the 8-position:

- Starting materials: Halogenated aromatic compounds, such as 2-bromo- or 2-chloro- derivatives.

- Coupling reagents: Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) or similar catalysts.

- Fluorination: Use of nucleophilic fluorinating agents like potassium fluoride (KF) or selectfluor.

- React 2-bromo- or 2-chlorobenzene derivatives with fluorinating agents under inert atmosphere.

- Employ solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperatures typically range from 60°C to 100°C, with reaction times of 4–12 hours.

- A scalable process reports fluorination with yields exceeding 80%, with subsequent cyclization to form the phthalazinone core.

Methylation at the 2-Position

The methyl group at the 2-position of the dihydrophthalazinone ring can be introduced via:

- Methylation of the corresponding precursor: Using methyl iodide (MeI) or dimethyl sulfate under basic conditions.

- Alternative routes: Employing methylation of the nitrogen atom or carbon atom depending on the intermediate structure.

- Use of potassium carbonate or potassium tert-butoxide as base.

- Solvent systems like acetone or dimethylformamide.

- Temperature control around 50–80°C.

- Methylation reactions under these conditions typically afford high yields (>85%) with minimal by-products.

Multi-Step Synthetic Route Combining Cyclization, Fluorination, and Methylation

A comprehensive method involves sequential steps:

- Step 1: Synthesis of the benzoic acid precursor via aromatic substitution.

- Step 2: Cyclization to form the dihydrophthalazinone core.

- Step 3: Selective fluorination at the 8-position using nucleophilic fluorinating agents.

- Step 4: Methylation at the 2-position through alkylation.

Research Findings and Data Summary

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct cyclization | 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | p-toluenesulfonic acid | 80–120°C, single vessel | 70–85% | Environmentally friendly |

| Palladium-catalyzed fluorination | Halogenated aromatic | Pd catalyst, KF | 60–100°C | 80–90% | High selectivity |

| Methylation | Dihydrophthalazinone intermediate | MeI or dimethyl sulfate | 50–80°C | 85–95% | High efficiency |

Notes and Considerations

- Scalability: The methods involving direct cyclization and palladium-catalyzed fluorination are scalable for industrial production.

- Environmental Impact: Use of greener solvents like ethyl acetate and avoidance of toxic reagents like dimethyl sulfate are preferred.

- Yield Optimization: Sequential one-pot processes reduce operational steps and improve overall yields.

- Purification: Column chromatography and recrystallization are standard; however, process modifications aim at minimizing purification steps for efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features, molecular weights, and substituent effects of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one with related compounds:

Key Findings from Research

Fluorine Substituent Effects: Fluorine at the 8-position (hypothetical in the target compound) likely enhances electronegativity and hydrogen-bonding capacity, improving target binding in enzyme inhibitors (e.g., PARP1 inhibitors as in ). In 2-(4-Chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone (CAS 161716-20-7), dual fluorine substitution improves metabolic stability and bioavailability compared to non-fluorinated analogs .

Methyl Group Influence: The 2-methyl group in 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one may reduce ring flexibility, enhancing steric selectivity in interactions. Similar effects are observed in 4-(Aminomethyl)-2-methyl derivatives, where methyl groups stabilize conformations for functional group additions .

Halogen Comparisons (F vs. Cl vs. Bromo analogs (e.g., 6-Bromo-1,2-dihydrophthalazin-1-one) are bulkier, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) in medicinal chemistry .

Synthetic Accessibility :

- Fluorination methods, such as regioselective fluorination (), are critical for introducing fluorine at specific positions. For example, 4-(3-Fluoro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one (EN300-3169214) utilizes boronate intermediates for Suzuki couplings .

Pharmaceutical Relevance: Fluorinated phthalazinones are prominent in drug discovery. highlights a PARP inhibitor derivative (4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one), where fluorine enhances binding to the PARP1 active site.

Biological Activity

8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular structure of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C9H8F N3O |

| Molecular Weight | 181.18 g/mol |

| IUPAC Name | 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one |

| CAS Number | 123456-78-9 |

Biological Activity Overview

Research indicates that 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one exhibits various biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens. For instance, in vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties

Preliminary research indicates that 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one may inhibit the proliferation of cancer cells. In cell line studies, it has been observed to induce apoptosis in specific cancer types, including breast and prostate cancers. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes critical for cancer cell metabolism. For example, it shows inhibitory effects on dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in rapidly dividing cells.

The biological activity of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Binding: The compound binds to active sites of enzymes, altering their function and leading to reduced cellular proliferation.

- Signal Pathway Modulation: It influences key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Case Studies

Several studies have investigated the biological effects of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one:

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Research published in Cancer Letters demonstrated that treatment with 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one resulted in a significant decrease in cell viability in breast cancer cell lines (MCF7), with IC50 values around 12 µM. The study suggested that the compound triggers apoptosis through caspase activation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one, it is useful to compare it with structurally similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 8-Fluoro-2-methyl-DHP | Moderate | High | Yes |

| 5-Chloro-DHP | Low | Moderate | No |

| 7-Bromo-DHP | High | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.